![molecular formula C12H11NO4 B1628247 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 942227-34-1](/img/structure/B1628247.png)
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c1-16-7-3-4-9-8 (5-7)11 (14)6-10 (13-9)12 (15)17-2/h3-6H,1-2H3, (H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.22 . It is stored in a sealed, dry environment at room temperature . The compound is solid in physical form .Scientific Research Applications
Chemical Synthesis and Structural Studies
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various chemical synthesis processes. A study by Kovalenko et al. (2020) explores the methylation of related quinoline compounds, indicating its potential use in the design and synthesis of combinatorial libraries, a key process in drug discovery (Kovalenko et al., 2020). Another synthesis study by Hong et al. (2006) demonstrates its role in creating intermediates for quinolone antibiotics, highlighting its significance in pharmaceutical synthesis (Hong & Lee, 2006).
Biomedical Analysis and Imaging
Hirano et al. (2004) discuss the use of a derivative of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate as a novel fluorophore for biomedical analysis. This compound shows strong fluorescence in a wide pH range, making it a valuable tool for imaging and analytical purposes (Hirano et al., 2004).
Pharmacological and Biological Activities
The compound's derivatives exhibit various pharmacological activities. Sato et al. (2009) synthesized derivatives that act as HIV-1 integrase inhibitors, showing significant potential in antiretroviral therapy (Sato et al., 2009). Additionally, Patel and Patel (2010) explored its derivatives for antimicrobial properties, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Anticancer Research
Gaber et al. (2021) synthesized derivatives of this compound to evaluate their anticancer effects against breast cancer cells. These studies provide insights into developing new therapeutic agents for cancer treatment (Gaber et al., 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEWFLQORIVQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586598 | |
Record name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
942227-34-1 | |
Record name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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